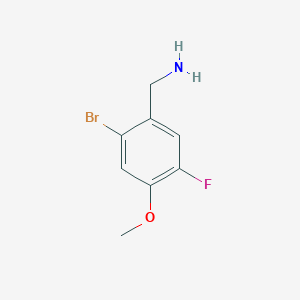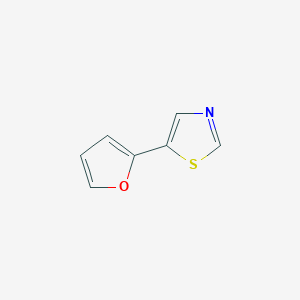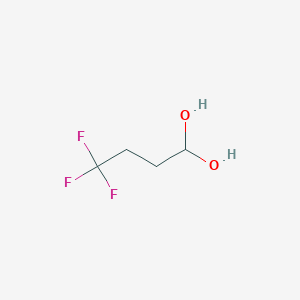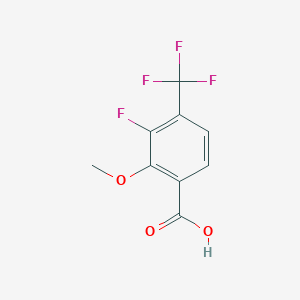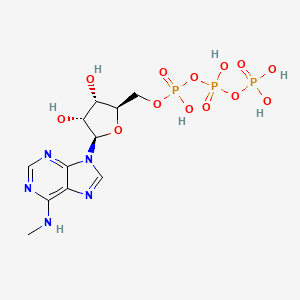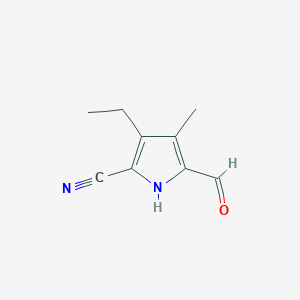
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure This compound is notable for its unique combination of functional groups, including an ethyl group, a formyl group, a methyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted acetonitrile, the compound can be synthesized through a series of reactions including alkylation, formylation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and catalysts may be employed to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 3-ethyl-5-carboxyl-4-methyl-1H-pyrrole-2-carbonitrile.
Reduction: 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-ethyl-4-methyl-1H-pyrrole-2-carbonitrile: Lacks the formyl group, which affects its reactivity and applications.
5-formyl-4-methyl-1H-pyrrole-2-carbonitrile: Lacks the ethyl group, leading to different chemical properties.
3-ethyl-5-formyl-1H-pyrrole-2-carbonitrile: Lacks the methyl group, which can influence its biological activity.
Uniqueness
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of all four functional groups, which confer a distinct set of chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-3-7-6(2)9(5-12)11-8(7)4-10/h5,11H,3H2,1-2H3 |
Clé InChI |
GCZBNMGPABEGDW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=C1C)C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


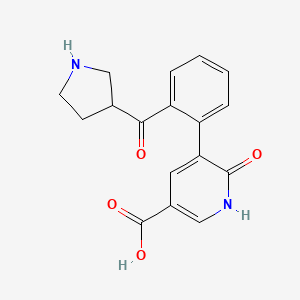

![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
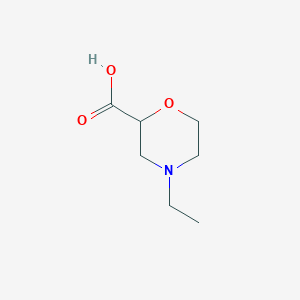

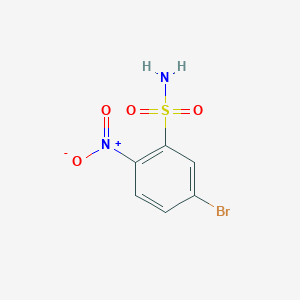
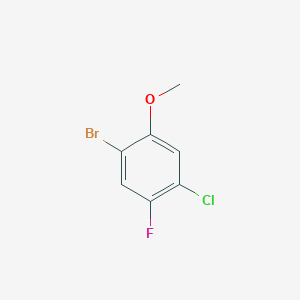
![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)

